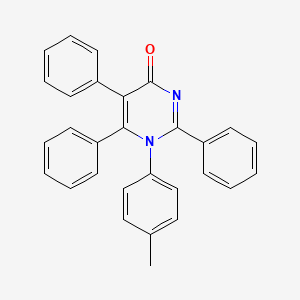

1-(4-Methylphenyl)-2,5,6-triphenylpyrimidin-4(1H)-one

CAS No.: 75276-61-8

Cat. No.: VC17302039

Molecular Formula: C29H22N2O

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75276-61-8 |

|---|---|

| Molecular Formula | C29H22N2O |

| Molecular Weight | 414.5 g/mol |

| IUPAC Name | 1-(4-methylphenyl)-2,5,6-triphenylpyrimidin-4-one |

| Standard InChI | InChI=1S/C29H22N2O/c1-21-17-19-25(20-18-21)31-27(23-13-7-3-8-14-23)26(22-11-5-2-6-12-22)29(32)30-28(31)24-15-9-4-10-16-24/h2-20H,1H3 |

| Standard InChI Key | LHPSAYUPAYQISG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)N2C(=C(C(=O)N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Introduction

Synthesis

The synthesis of pyrimidine derivatives typically involves multi-step organic reactions. Common methods include condensation reactions and cyclization processes. For similar compounds like 2-(4-Methylphenyl)-1,5,6-triphenylpyrimidin-4(1H)-one, synthesis involves:

-

Step 1: Formation of the pyrimidine core.

-

Step 2: Substitution with aromatic groups.

Industrial production may utilize continuous flow reactors to optimize yield and purity.

Biological Activities

Pyrimidine derivatives are known for their diverse biological activities, including potential anti-inflammatory, antiviral, and anticancer properties. The specific biological activities of 1-(4-Methylphenyl)-2,5,6-triphenylpyrimidin-4(1H)-one would depend on its interaction with biological targets, which can be elucidated through molecular docking studies and biochemical assays.

Research Applications

Compounds similar to 1-(4-Methylphenyl)-2,5,6-triphenylpyrimidin-4(1H)-one are valuable in various fields of research, including:

-

Medicinal Chemistry: Potential therapeutic applications.

-

Materials Science: Unique optical and electronic properties.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| 2-(4-Methylphenyl)-1,5,6-triphenylpyrimidin-4(1H)-one | C29H22N2O | 414.5 g/mol | Features a para-methylphenyl group and three phenyl groups. |

| 1-(4-Methoxyphenyl)-2,5,6-triphenylpyrimidin-4(1H)-one | C30H23N2O2 | 430.5 g/mol | Includes a methoxyphenyl group and three phenyl groups. |

| 1-(4-Nitrophenyl)-2,5,6-triphenylpyrimidin-4-one | C28H19N3O3 | 445.5 g/mol | Contains a nitrophenyl group and three phenyl groups. |

These compounds highlight the diversity within the pyrimidine class and underscore the unique attributes of each due to their specific substitutions and functional groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume